Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate
CAS No.: 64400-53-9
Cat. No.: VC18863326
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64400-53-9 |
|---|---|
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate |
| Standard InChI | InChI=1S/C10H10O5/c1-5-6(4-11)7(12)3-8(13)9(5)10(14)15-2/h3-4,12-13H,1-2H3 |
| Standard InChI Key | QGZOCMQCOZSUOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC(=C1C(=O)OC)O)O)C=O |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate belongs to the class of substituted benzoic acid esters. Its systematic IUPAC name reflects the positions of its functional groups: a formyl group at C3, hydroxyl groups at C4 and C6, a methyl group at C2, and a methyl ester at the carboxylic acid position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 64400-53-9 | |
| Molecular Formula | ||
| Molecular Weight | 210.18 g/mol | |
| Exact Mass | 210.053 Da | |
| Topological Polar Surface Area (TPSA) | 83.83 Ų | |
| LogP (Partition Coefficient) | 1.005 |
Synonyms for this compound include methyl isohaematommate and 3-formyl-4,6-dihydroxy-2-methyl-benzoic acid methyl ester . The presence of electron-withdrawing (formyl) and electron-donating (hydroxyl, methyl) groups creates a polarized aromatic system, influencing its reactivity in electrophilic substitution and condensation reactions.
Synthesis and Manufacturing Processes
While no direct synthesis protocol for methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is documented, analogous routes for related dihydroxybenzoates provide critical insights. A patent by WO2017199227A1 details a multi-step synthesis for 3,4-dihydroxy-2-methyl benzoic acid alkylester, which shares structural similarities . Key steps adaptable to the target compound include:
Step 1: Mannich Reaction
Reaction of 3-hydroxy-4-methoxy benzoic acid methyl ester with formaldehyde and dimethylamine in dioxane at 110°C yields a dimethylaminomethyl intermediate. This step introduces the aminomethyl group at C2, later reduced to a methyl group .
Step 2: Catalytic Hydrogenation
Reduction of the intermediate using palladium on charcoal under hydrogen pressure (5–6 kg/cm²) in methanol removes the dimethylamino group, yielding 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester .
Step 3: Demethylation
Treatment with anhydrous aluminum chloride in toluene at 50–100°C cleaves the methoxy group, producing the dihydroxy derivative . For methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate, an additional formylation step at C3 would be required, likely via Vilsmeier-Haack or Duff formylation.
Physicochemical Properties
The compound’s properties derive from its functional group arrangement:
Solubility and Stability
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Hydrophilicity: High TPSA (83.83 Ų) suggests moderate water solubility, enhanced by hydroxyl groups.
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pH Sensitivity: Protonation/deprotonation of hydroxyl groups (pKa ~10–12) affects solubility in aqueous solutions.
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Thermal Stability: Esters generally decompose above 200°C; the formyl group may lower thermal stability compared to non-carbonylated analogs .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include O–H stretch (3200–3500 cm⁻¹), ester C=O (1720 cm⁻¹), and formyl C=O (1700 cm⁻¹).
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NMR: NMR would show singlet for methyl ester (δ 3.8–4.0), aromatic protons (δ 6.5–7.5), and formyl proton (δ 9.8–10.2) .
Biological Activities and Applications
While direct biological data are scarce, structurally related dihydroxybenzoates exhibit notable bioactivity:
Nematocidal Activity
Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate (a homolog) demonstrated nematocidal effects against Toxocara canis with a minimal lethal concentration of 13 μM . The formyl and hydroxyl groups are critical for binding to parasitic enzymes or disrupting mitochondrial function .
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase
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Mobile Phase: Gradient of acetonitrile/0.1% formic acid
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Detection: UV at 254 nm (aromatic absorption)
Mass Spectrometry
Industrial and Research Applications
Pharmaceutical Intermediates
The formyl group serves as a handle for Schiff base formation, useful in synthesizing heterocyclic compounds (e.g., quinazolines).
Agrochemical Development
Nematocidal activity (as in ) positions it as a lead compound for antiparasitic agents.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline formylation and esterification.
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Structure-Activity Relationships: Modify substituents to enhance bioactivity and reduce toxicity.
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